4-Chloro-3-hydroxy-5-nitrobenzoic acid
Description
Academic Significance of Substituted Benzoic Acids in Organic Synthesis
Substituted benzoic acids are of paramount academic importance due to the directing effects of their functional groups in electrophilic aromatic substitution reactions and their ability to modulate the acidity of the carboxylic acid group. The interplay of inductive and resonance effects from substituents like halogens, nitro groups, and hydroxyl groups can be finely tuned to achieve desired reactivity and selectivity in multi-step syntheses. For instance, electron-withdrawing groups such as chloro and nitro moieties increase the acidity of the benzoic acid, a principle that is fundamental to understanding and predicting chemical behavior. These compounds are pivotal in the construction of pharmaceuticals, agrochemicals, and advanced materials.
Historical Trajectory of Research on Halogenated and Nitrated Aromatic Compounds
The journey of halogenated and nitrated aromatic compounds is deeply intertwined with the history of the chemical industry. The nitration of aromatic compounds, a process dating back to the 19th century, was initially crucial for the production of explosives and later became a cornerstone for the synthesis of dyes and pharmaceuticals. Similarly, the introduction of halogens onto aromatic rings has been a widely used strategy to modify the electronic and steric properties of molecules, enhancing their biological activity or providing handles for further chemical modification. Historically, the synthesis of such compounds often involved harsh reaction conditions. However, the evolution of synthetic methodologies has led to more controlled and selective processes for producing polysubstituted aromatics. The development of catalysts and a deeper understanding of reaction mechanisms have enabled chemists to synthesize complex molecules with greater efficiency and precision. Halogenated nitroaromatic compounds, in particular, have been extensively used as intermediates in the synthesis of a wide range of industrial chemicals, including pesticides and dyes nih.gov.
Contemporary Research Challenges and Opportunities Pertaining to 4-Chloro-3-hydroxy-5-nitrobenzoic Acid
While the synthesis and properties of many substituted benzoic acids are well-documented, specific and detailed research on this compound remains relatively sparse in publicly accessible literature. The primary challenge lies in the regioselective synthesis of such a polysubstituted aromatic ring, where the precise placement of three different functional groups requires careful strategic planning to avoid the formation of undesired isomers.
Despite the limited direct research, the structure of this compound presents several opportunities for contemporary research. Its array of functional groups makes it a potentially valuable building block for the synthesis of novel heterocyclic compounds, which are of great interest in medicinal chemistry. The presence of the chloro, hydroxyl, and nitro groups offers multiple reaction sites for diversification, allowing for the creation of libraries of compounds for biological screening.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4ClNO5 |
|---|---|
Molecular Weight |
217.56 g/mol |
IUPAC Name |
4-chloro-3-hydroxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H4ClNO5/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10/h1-2,10H,(H,11,12) |
InChI Key |
KGCZGLPKENLELJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 3 Hydroxy 5 Nitrobenzoic Acid
Strategic Approaches for Aromatic Nitration Reactions
A plausible and direct route to 4-Chloro-3-hydroxy-5-nitrobenzoic acid is the electrophilic nitration of a 4-chloro-3-hydroxybenzoic acid precursor. In this scenario, the existing substituents—a carboxyl group, a chlorine atom, and a hydroxyl group—govern the position of the incoming nitro group.
Regioselective Nitration Techniques
The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of the nitration reaction. In the precursor, 4-chloro-3-hydroxybenzoic acid, the substituents exert competing influences:
Hydroxyl group (-OH): A strongly activating ortho, para-director.
Chloro group (-Cl): A deactivating ortho, para-director.
Carboxyl group (-COOH): A strongly deactivating meta-director.
The position of the incoming electrophile (the nitronium ion, NO₂⁺) is determined by the cumulative electronic effects of these groups. The hydroxyl group is the most powerful activating group present, and its directing effect typically dominates. It strongly directs incoming electrophiles to its ortho and para positions.
In 4-chloro-3-hydroxybenzoic acid, the positions ortho to the hydroxyl group are C-2 and C-4. Position C-4 is already substituted with a chlorine atom. The position para to the hydroxyl group is C-6. However, the position at C-5 is meta to the deactivating carboxyl group and ortho to the strongly activating hydroxyl group. The synergistic directing effect of the hydroxyl group (ortho-directing) and the carboxyl group (meta-directing) favors the substitution at the C-5 position. Therefore, the nitration of 4-chloro-3-hydroxybenzoic acid is expected to be highly regioselective, yielding the desired this compound. This demonstrates a common strategy in organic synthesis where the combined electronic influences of multiple substituents are harnessed to achieve a specific substitution pattern. acs.orgresearchgate.netunirioja.es
Utilization of Nitrating Agents and Conditions
The nitration of substituted benzoic acids is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. frontiersin.org
The reaction conditions must be carefully controlled, particularly the temperature, as nitration is an exothermic process. For deactivated rings, such as those containing a carboxyl group, heating may be required. However, for rings containing strongly activating groups like a hydroxyl group, the reaction may proceed readily at or below room temperature. A common procedure involves the slow, dropwise addition of the nitrating mixture to the substrate dissolved in sulfuric acid, while cooling the reaction vessel in an ice bath to maintain a specific temperature range. rsc.orgprepchem.com
| Substrate Example | Nitrating Agent | Solvent/Catalyst | Temperature | Yield | Reference |
| p-Chlorobenzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | - | 10°C - 25°C | 98.7% | prepchem.com |
| p-Chlorobenzoic Acid | Conc. HNO₃ | - | < 20°C | 90% | guidechem.com |
| Methyl Benzoate | Conc. HNO₃ / Conc. H₂SO₄ | - | < 6°C | - | rsc.org |
| 2-Chlorophenol | Nitric Acid | Glacial Acetic Acid | 5°C | 18% (of 2-chloro-6-nitrophenol) | guidechem.com |
This table presents typical conditions for nitration of related substituted aromatic compounds to illustrate common methodologies.
Synthesis via Halogenation and Hydroxylation of Aromatic Precursors
An alternative synthetic strategy involves introducing the chloro and hydroxyl groups onto a pre-existing nitrobenzoic acid derivative. This approach relies on electrophilic aromatic halogenation and nucleophilic substitution or other hydroxylation methods.
Electrophilic Aromatic Halogenation
This pathway could involve the chlorination of a precursor such as 3-hydroxy-5-nitrobenzoic acid. In this electrophilic aromatic substitution reaction, the aromatic ring attacks an electrophilic chlorine species. Due to the deactivating nature of the nitro and carboxyl groups, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is typically required to polarize the Cl-Cl bond and generate a sufficiently powerful electrophile.
The regiochemistry of this reaction is again determined by the directing effects of the existing substituents. The hydroxyl group directs ortho and para, while the nitro and carboxyl groups both direct meta. The target C-4 position is ortho to the hydroxyl group and meta to both the nitro and carboxyl groups. Therefore, the directing effects of all three groups are in agreement, strongly favoring the introduction of the chlorine atom at the C-4 position.
Introduction of Hydroxyl Groups onto Aromatic Rings
The introduction of a hydroxyl group can be more complex. One established method involves the nucleophilic aromatic substitution of a halogen from a highly electron-deficient aromatic ring. For instance, a precursor like 4,5-dichloro-3-nitrobenzoic acid could potentially undergo selective hydrolysis of one chlorine atom. The presence of the electron-withdrawing nitro and carboxyl groups activates the ring toward nucleophilic attack.
A relevant industrial process is the conversion of 4-chloro-3-nitrobenzoic acid to 4-hydroxy-3-nitrobenzoic acid. This transformation is achieved by heating the chloro-substituted compound with an aqueous solution of sodium hydroxide (B78521) (NaOH). epo.org This demonstrates the feasibility of replacing a chlorine atom with a hydroxyl group on a nitrated benzoic acid ring system through nucleophilic aromatic substitution. This product could then theoretically be chlorinated at the C-5 position to yield the target molecule.
Carboxylation Reactions for Benzoic Acid Formation
A third synthetic approach involves the formation of the benzoic acid moiety as a late-stage step, typically through the carboxylation of a substituted phenol. The Kolbe-Schmitt reaction is a prominent method for this transformation. jk-sci.comwikipedia.org This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. aakash.ac.in
For the synthesis of this compound, a plausible precursor for this reaction would be 2-chloro-6-nitrophenol. The synthetic sequence would be:
Phenoxide Formation: 2-chloro-6-nitrophenol is treated with a strong base, such as sodium hydroxide, to deprotonate the hydroxyl group and form the more nucleophilic sodium 2-chloro-6-nitrophenoxide.
Electrophilic Attack: The phenoxide then acts as a nucleophile, attacking carbon dioxide (a weak electrophile). The attack occurs preferentially at the carbon atom ortho to the hydroxyl group, which is facilitated by the coordination of the sodium ion between the phenoxide oxygen and the CO₂.
Tautomerization and Acidification: The intermediate undergoes tautomerization to restore aromaticity, followed by acidification in a final workup step to protonate the carboxylate and yield the final hydroxybenzoic acid product.
The conditions for the Kolbe-Schmitt reaction, particularly the choice of alkali metal counter-ion and the temperature, can influence the regioselectivity (ortho versus para carboxylation). jk-sci.comacs.org
| Phenol Substrate | Base | CO₂ Pressure | Temperature | Product | Reference |
| Phenol | Sodium Hydroxide | 100 atm | 125°C | Salicylic (B10762653) acid (ortho product) | wikipedia.org |
| Phenol | Potassium Hydroxide | High | High | p-Hydroxybenzoic acid (para product) | wikipedia.org |
| p-Cresol | Potassium Carbonate | High | High | p-Cresotinic acid | acs.org |
This table illustrates general conditions for the Kolbe-Schmitt reaction, showing how variables can influence the product outcome.
Methods for Direct and Indirect Carboxylation
The synthesis of substituted hydroxybenzoic acids can often be achieved through carboxylation reactions, where a carboxyl group is introduced onto a phenol ring.
Direct Carboxylation: The Kolbe-Schmitt Reaction
A primary method for the direct carboxylation of phenols is the Kolbe-Schmitt reaction. wikipedia.orgucla.eduorganic-chemistry.org This reaction typically involves the treatment of a sodium phenoxide with carbon dioxide under high pressure and elevated temperature (e.g., 100 atm, 125°C). wikipedia.org The mechanism proceeds through the nucleophilic attack of the electron-rich phenoxide ring on the carbon atom of CO2. youtube.com For the synthesis of this compound, the logical precursor would be 2-chloro-6-nitrophenol.
The general mechanism involves the following steps:
Deprotonation of the phenol with a strong base (e.g., sodium hydroxide) to form the more nucleophilic phenoxide ion.
Electrophilic attack by carbon dioxide on the phenoxide ring, typically at the ortho position, which is sterically less hindered and electronically activated. This forms a cyclohexadienone intermediate.
Tautomerization of the intermediate to restore the aromaticity of the ring, resulting in the formation of a sodium salicylate derivative.
Acidification of the reaction mixture to protonate the carboxylate and yield the final hydroxybenzoic acid product. ucla.edu
While the Kolbe-Schmitt reaction is a well-established industrial process for producing salicylic acid, its application to highly substituted and deactivated phenols like 2-chloro-6-nitrophenol may require optimization of reaction conditions. wikipedia.org
Indirect Carboxylation Methods
Indirect methods for carboxylation often involve the formation of an organometallic intermediate which is then quenched with carbon dioxide (dry ice). For instance, a precursor phenol can be protected, and the aromatic ring can be lithiated using a strong base like n-butyllithium. Subsequent reaction with solid CO2 followed by an acidic workup introduces the carboxylic acid group. However, the presence of an acidic proton on the hydroxyl group and the electron-withdrawing nitro group on the precursor presents challenges for this approach, often requiring protective group strategies and carefully controlled reaction conditions. A synthetic route for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, utilizes lithiation followed by quenching with dry ice, demonstrating the feasibility of such an approach in complex systems. researchgate.net
Transformations Involving the Nitro Group
The nitro group is a key functional handle that can be readily transformed into other functionalities, most notably an amino group, which can then undergo further reactions.
Reduction of Nitro Aromatic Systems to Amines
The reduction of the nitro group on the aromatic ring to a primary amine is a fundamental transformation in organic synthesis. This conversion can be accomplished using a wide array of reducing agents, with the choice often depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation and metal-acid reductions.
Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with a source of hydrogen (e.g., H2 gas) is a clean and efficient method. A patent describing the synthesis of 3-amino-4-hydroxybenzoic acid from 3-nitro-4-hydroxybenzoic acid specifies the use of a Pd/C catalyst with hydrogen gas under pressure (0.5-1.5 MPa), highlighting an industrially viable method that is high-yielding and environmentally favorable due to the recyclable nature of the catalyst. google.com
Alternatively, reduction can be achieved using metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). These methods are robust and widely used in laboratory settings.
The table below summarizes common reagents used for the reduction of aromatic nitro compounds.
| Reagent/System | Description |
| H₂/Pd/C | Catalytic hydrogenation; a clean and common method. |
| Fe/HCl | A classic and cost-effective metal-acid reduction method. |
| Sn/HCl | Another common metal-acid reduction system. |
| SnCl₂ | Tin(II) chloride is a milder reducing agent, useful for selective reductions. |
| Na₂S₂O₄ | Sodium dithionite is often used in aqueous solutions. |
This reduction would convert this compound into 3-Amino-4-chloro-5-hydroxybenzoic acid, a key intermediate for further functionalization.
Subsequent Reactions of Aromatic Amines (e.g., Diazotization, Hydrolysis)
The aromatic amine produced from the reduction of the nitro group can be converted into a variety of other functional groups via a diazonium salt intermediate. The process involves two main steps: diazotization and subsequent substitution.
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt (-N₂⁺).
Hydrolysis: The resulting diazonium salt is an excellent leaving group and can be readily displaced. Gentle heating of the aqueous diazonium salt solution leads to its decomposition, releasing nitrogen gas and replacing the diazonium group with a hydroxyl (-OH) group from the water solvent. scirp.orgscirp.org This sequence provides a pathway to convert the 3-amino group into a second hydroxyl group, transforming 3-Amino-4-chloro-5-hydroxybenzoic acid into 4-Chloro-3,5-dihydroxybenzoic acid. A similar multi-step synthesis involving reduction, diazotization, and hydrolysis is employed to produce 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) at Halogen and Nitro Sites
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides that are activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.orgyoutube.com In this compound, the chlorine atom is in the para position relative to the activating nitro group, making it susceptible to nucleophilic attack.
The generally accepted mechanism is a two-step addition-elimination process:
Addition: A strong nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom). This step is typically the rate-determining step as it involves the disruption of the ring's aromaticity. mdpi.com The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is crucial for its stabilization.
Elimination: The aromaticity of the ring is restored as the leaving group (chloride ion) is expelled, resulting in the substituted product.
Kinetic Investigations of SNAr Reactions
The rate of SNAr reactions is highly dependent on several factors that influence the formation and stability of the Meisenheimer complex.
Recent research using kinetic isotope effect (KIE) studies and computational analysis suggests that some prototypical SNAr reactions may proceed through a concerted mechanism rather than a discrete, stable Meisenheimer intermediate. nih.gov However, for systems with strong electron-withdrawing groups like the nitro group, the stepwise pathway is generally favored. The rate of reaction is primarily governed by the energy barrier of the first step—the nucleophilic attack. mdpi.com
Factors influencing the kinetics are summarized in the table below.
| Factor | Effect on Reaction Rate | Rationale |
| Nucleophile | A stronger nucleophile increases the rate. | The nucleophile's strength determines the rate of the initial attack. |
| Leaving Group | Rate: F > Cl > Br > I. | The rate-determining step is the attack, not the departure of the leaving group. More electronegative halogens create a more electrophilic carbon, accelerating the attack. |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) increase the rate. | These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anion, increasing its effective nucleophilicity. researchgate.net |
| Activating Groups | Strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group increase the rate. | These groups stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org |
Reactivity with Various Nucleophiles (e.g., Hydroxide, Amines, Thiols)
The activated chlorine atom in this compound can be displaced by a variety of strong nucleophiles.
Hydroxide (OH⁻): Reaction with strong bases like sodium hydroxide, typically at elevated temperatures, can replace the chlorine atom with a hydroxyl group. A patent describes the conversion of the closely related 3-nitro-4-chlorobenzoic acid to 3-nitro-4-hydroxybenzoic acid by refluxing with aqueous NaOH at 100-105°C, achieving a near-quantitative yield. google.com This demonstrates a highly effective substitution.
Amines (R-NH₂): Amines can act as nucleophiles to displace the chlorine, forming N-substituted aminobenzoic acid derivatives. Studies on analogous systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, show that primary amines readily substitute the chlorine atom under mild conditions. chemrxiv.org
Thiols (R-S⁻): Thiolates, being soft and highly effective nucleophiles, react readily with activated aryl halides. Research on the reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds shows the formation of 4-thio derivatives, often proceeding through a transient Meisenheimer-type complex. nih.gov
The table below provides examples of SNAr reactions with different nucleophiles on related substrates.
| Nucleophile | Substrate Example | Product Example | Conditions |
| Hydroxide | 3-Nitro-4-chlorobenzoic acid | 3-Nitro-4-hydroxybenzoic acid | Aqueous NaOH, 100-105°C google.com |
| Amine | 6-Alkoxy-4-chloro-5-nitropyrimidine | 6-Alkoxy-4-alkylamino-5-nitropyrimidine | Primary amine, mild conditions chemrxiv.org |
| Thiol | 4-Chloro-7-nitrobenzofurazan | 4-Thio-7-nitrobenzofurazan derivative | Thiol compound, pH > 5 nih.gov |
Reactions of the Carboxylic Acid Moiety
The carboxylic acid functional group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives such as esters and amides.
The conversion of this compound to its corresponding esters can be achieved through several established methods. The most common of these is the Fischer-Speier esterification. masterorganicchemistry.comstudy.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com
General conditions for Fischer-Speier esterification that would be applicable are presented in the table below.
Table 1: General Conditions for Fischer-Speier Esterification
| Parameter | Condition |
|---|---|
| Reactants | This compound, Alcohol (e.g., Methanol, Ethanol) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) |
| Solvent | Excess of the corresponding alcohol |
| Temperature | Reflux |
| Reaction Time | Several hours, monitored by TLC |
Other modern esterification methods could also be employed, such as those using coupling agents like dicyclohexylcarbodiimide (DCC) or uronium-based reagents, which can be effective under milder conditions. researchgate.net
The carboxylic acid group of this compound can be readily converted into a benzamide moiety. This transformation is typically achieved by first activating the carboxylic acid, followed by reaction with an amine. A common method for activation involves converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). vulcanchem.comrsc.org The resulting acyl chloride is then treated with an appropriate amine to furnish the desired benzamide.
The synthesis of the parent benzamide, 4-Chloro-3-hydroxy-5-nitrobenzamide, has been reported, confirming the viability of this reaction pathway. nih.gov Furthermore, a wide array of N-substituted benzamide derivatives can be synthesized by employing primary or secondary amines in the amidation step. researchgate.net The general reaction scheme is as follows:
Activation: this compound is reacted with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to form 4-chloro-3-hydroxy-5-nitrobenzoyl chloride.
Amidation: The crude or purified acyl chloride is then reacted with a chosen amine (e.g., ammonia for the primary amide, or an alkyl/arylamine for a substituted amide) to yield the final benzamide derivative.
Table 2: Reagents for Amidation of this compound
| Step | Reagent | Purpose |
|---|---|---|
| Activation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Converts the carboxylic acid to an acid chloride |
| Amidation | Ammonia (NH₃), Primary amine (RNH₂), or Secondary amine (R₂NH) | Forms the corresponding benzamide |
Multistep Synthetic Sequences for Complex Derivative Preparation
This compound serves as a valuable starting material for the synthesis of more complex molecules with potential biological activities. The functional groups present on the aromatic ring allow for a variety of subsequent transformations.
For instance, the chloro group can be displaced by nucleophiles in a nucleophilic aromatic substitution reaction, a process that is facilitated by the electron-withdrawing nitro group. An example of a similar transformation is the synthesis of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid from 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid by reaction with phenol in the presence of a base. google.com This suggests that the chloro atom in this compound could potentially be replaced by various nucleophiles to introduce further complexity.
Furthermore, the nitro group can be reduced to an amino group, which can then be subjected to a wide range of reactions, such as diazotization followed by substitution, or acylation to form amides. This amino group introduces a new site for chemical modification.
The synthesis of complex, biologically active molecules often involves a series of sequential reactions. For example, in the synthesis of the anthelmintic drug rafoxanide, a substituted salicylic acid is a key intermediate. nih.gov Although not directly starting from this compound, the synthetic strategy, which involves amidation of a substituted salicylic acid, highlights a potential pathway for the elaboration of our title compound into more complex structures. nih.gov
Another area where derivatives of substituted benzoic acids are prominent is in the development of antitumor agents. For example, various N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity. researchgate.net A multistep synthesis starting from this compound could involve initial amidation, followed by modification of the nitro and hydroxyl groups to generate a library of compounds for biological screening.
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Chloro 3 Hydroxy 5 Nitrobenzoic Acid
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule, thereby providing a unique "molecular fingerprint." The primary techniques employed for this purpose are Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For 4-Chloro-3-hydroxy-5-nitrobenzoic acid, the FT-IR spectrum is anticipated to display a series of distinct peaks that confirm the presence of its key structural motifs.
The hydroxyl (-OH) group is expected to produce a broad absorption band in the region of 3500-3200 cm⁻¹. The stretching vibration of the carboxylic acid C=O group typically appears as a strong, sharp peak between 1725 and 1700 cm⁻¹. The aromatic C=C stretching vibrations are predicted to be observed in the 1600-1450 cm⁻¹ range. Furthermore, the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to give rise to strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-Cl stretching vibration is anticipated in the lower frequency region, typically between 800 and 600 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3500-3200 (broad) | Hydroxyl |
| C=O Stretch | 1725-1700 | Carboxylic Acid |
| C=C Stretch | 1600-1450 | Aromatic Ring |
| NO₂ Asymmetric Stretch | 1550-1500 | Nitro |
| NO₂ Symmetric Stretch | 1350-1300 | Nitro |
| C-O Stretch | 1300-1200 | Carboxylic Acid/Phenol |
| C-Cl Stretch | 800-600 | Chloro |
This table is predictive and based on characteristic infrared absorption frequencies for the specified functional groups.
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis
Complementing FT-IR, FT-Raman spectroscopy provides information about the polarizability of molecular bonds. In many cases, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching of the nitro group, which is often weaker in the IR spectrum, is expected to be a prominent feature in the FT-Raman spectrum. Similarly, the aromatic ring vibrations are typically strong in Raman spectra. The C-Cl stretching vibration is also expected to be readily observable.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100-3000 | Aromatic Ring |
| NO₂ Symmetric Stretch | 1350-1300 | Nitro |
| Aromatic Ring Breathing | ~1000 | Aromatic Ring |
| C-Cl Stretch | 800-600 | Chloro |
This table is predictive and based on characteristic Raman scattering frequencies for the specified functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic environments of atomic nuclei, NMR provides detailed information about the connectivity and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environments
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons. Due to the electron-withdrawing effects of the nitro, chloro, and carboxylic acid groups, these protons are anticipated to be deshielded and resonate at a relatively high chemical shift (downfield). The acidic proton of the carboxylic acid and the phenolic proton of the hydroxyl group are also expected to produce signals, though their chemical shifts can be highly variable and they may undergo exchange with the solvent.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) |
| Aromatic C-H | 7.5 - 8.5 | Doublet |
| Aromatic C-H | 7.5 - 8.5 | Doublet |
| Phenolic (-OH) | 5.0 - 10.0 | Singlet (broad) |
This table is predictive and based on typical chemical shift ranges for protons in similar chemical environments.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing at the lowest field (highest ppm). The aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the attached substituents. The carbon bearing the chloro group, the hydroxyl group, and the nitro group will each have characteristic chemical shifts.
| Carbon | Expected Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 165 - 175 |
| Aromatic C-NO₂ | 145 - 155 |
| Aromatic C-OH | 150 - 160 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-COOH | 130 - 140 |
This table is predictive and based on typical chemical shift ranges for carbons in similar chemical environments.
Electronic Absorption and Emission Spectroscopy
Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The presence of the nitro group, a strong chromophore, is expected to result in characteristic absorption bands. The spectrum is likely to exhibit π → π* transitions associated with the benzene (B151609) ring and n → π* transitions associated with the nitro and carbonyl groups. The exact position and intensity of these absorptions will be influenced by the combination of the chloro, hydroxyl, and carboxylic acid substituents, as well as the solvent used for the analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (e.g., π→π* and n→π*)
Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For an aromatic compound like this compound, the presence of a benzene ring, a carboxyl group (-COOH), a nitro group (-NO2), a hydroxyl group (-OH), and a chloro (-Cl) substituent gives rise to characteristic absorption bands.
The electronic spectrum is expected to be dominated by π→π* transitions associated with the benzene ring and the attached chromophores. The nitro and carboxyl groups, being electron-withdrawing, and the hydroxyl group, being electron-donating, significantly influence the energy of these transitions. The presence of these substituents is likely to cause a bathochromic (red) shift of the primary and secondary benzene bands.
Additionally, the nitro and carboxyl groups contain non-bonding electrons (n electrons) on their oxygen atoms, which can undergo n→π* transitions. These transitions are typically weaker in intensity compared to π→π* transitions and may appear as shoulders on the main absorption bands. The solvent used for analysis can also influence the position and intensity of these bands. In polar solvents, a blue shift (hypsochromic shift) of n→π* transitions is often observed.
For comparative purposes, the UV-Vis spectrum of 4-nitrobenzoic acid in ethanol (B145695) shows a maximum absorption (λmax) at approximately 268 nm. It is anticipated that the absorption maximum for this compound would be at a longer wavelength due to the combined electronic effects of the hydroxyl and chloro substituents.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |
| π→π | 270 - 320 | 5,000 - 15,000 |
| n→π | 330 - 380 | 100 - 1,000 |
Note: The data in this table is hypothetical and based on the expected electronic transitions for a molecule with this structure. Actual experimental values may vary.
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by measuring the emission of light from an excited electronic state. Generally, aromatic compounds with rigid structures and electron-donating groups tend to be more fluorescent.
However, the presence of a nitro group (-NO2) in this compound is expected to significantly quench or completely eliminate fluorescence. Nitroaromatic compounds are well-known for their ability to undergo rapid non-radiative decay processes, such as intersystem crossing to the triplet state, which effectively compete with fluorescence emission. This quenching effect is a characteristic feature of many nitro-substituted aromatic molecules. Therefore, it is highly probable that this compound would be non-fluorescent or exhibit extremely weak fluorescence.
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction (SCXRD) for Crystalline Architecture and Bond Geometries
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for obtaining a precise and unambiguous determination of the molecular and crystal structure. To perform this analysis, a suitable single crystal of this compound would need to be grown.
The SCXRD analysis would provide detailed information on:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity and geometry of the molecule.
Conformation: The dihedral angles between the carboxylic acid group, the nitro group, and the plane of the benzene ring.
Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., between the carboxylic acid and hydroxyl groups of adjacent molecules) and other non-covalent interactions, such as halogen bonding or π-π stacking, which dictate the crystal packing.
For comparison, the crystal structure of the related compound, 4-chloro-3-nitrobenzoic acid, reveals a monoclinic crystal system with the space group P21/c. nih.gov It is plausible that this compound would also crystallize in a common space group and exhibit extensive hydrogen bonding.
Table 2: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or similar centrosymmetric group |
| Key Hydrogen Bonds | O-H···O (carboxylic acid dimer), O-H···O (hydroxyl to nitro/carboxyl) |
Note: This data is predictive and based on common crystal packing motifs for similar organic molecules.
Powder X-ray Diffraction (PXRD) for Crystallinity and Unit Cell Parameters
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample and provides a characteristic fingerprint of the crystalline phase. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), can be used for:
Phase Identification: Confirming the identity of the crystalline material.
Crystallinity Assessment: Determining if the sample is amorphous or crystalline.
Unit Cell Parameter Determination: While less precise than SCXRD, PXRD data can be used to determine the dimensions of the unit cell.
A PXRD pattern for a crystalline sample of this compound would show a series of sharp peaks at specific 2θ angles, corresponding to the different crystal lattice planes.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is particularly useful for determining the precise molecular weight and elemental composition of a compound. In negative ion mode, this compound is expected to readily deprotonate to form the [M-H]⁻ ion.
The exact mass of this ion can be calculated and would be experimentally verified by HR-ESI-MS, confirming the elemental formula C7H3ClNO5. The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern observed in MS/MS experiments provides valuable structural information. For the [M-H]⁻ ion of this compound, characteristic fragmentation pathways would likely include:
Loss of CO2 (44 Da) from the carboxylate group.
Loss of NO2 (46 Da).
Loss of H2O (18 Da) from the carboxylic acid and hydroxyl groups.
Table 3: Predicted HR-ESI-MS Data for this compound
| Ion | Calculated m/z |
| [M-H]⁻ | 215.9705 |
| [M-H-CO2]⁻ | 171.9781 |
| [M-H-NO2]⁻ | 169.9881 |
Note: The m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.
Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Hydroxy 5 Nitrobenzoic Acid
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By using functionals of the spatially dependent electron density, DFT calculations can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost. For 4-Chloro-3-hydroxy-5-nitrobenzoic acid, DFT is employed to determine its optimized molecular geometry and to understand its electronic characteristics. These calculations are typically performed using a basis set like 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions.
The first step in the computational analysis of this compound involves geometry optimization. This process seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral (torsion) angles.
Conformational analysis is also a critical aspect, particularly concerning the orientation of the carboxylic acid and hydroxyl groups relative to the benzene (B151609) ring. The rotation around the C-C bond connecting the carboxylic group and the C-O bond of the hydroxyl group can lead to different conformers. Theoretical calculations help in identifying the most stable conformer by comparing their relative energies. For similar substituted benzoic acids, it has been observed that the planar conformation, where the carboxylic acid group is coplanar with the benzene ring, is often the most stable due to favorable conjugation. However, intramolecular hydrogen bonding between the hydroxyl and nitro or carboxylic acid groups can significantly influence the preferred conformation.
Below is an illustrative table of optimized geometric parameters for a plausible conformer of this compound, as would be obtained from DFT calculations.
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Lengths | C-Cl | 1.74 |
| C-O (hydroxyl) | 1.35 | |
| C-N (nitro) | 1.48 | |
| C-C (carboxyl) | 1.50 | |
| C=O (carboxyl) | 1.22 | |
| O-H (carboxyl) | 0.97 | |
| O-H (hydroxyl) | 0.96 | |
| Bond Angles | C-C-Cl | 120.5 |
| C-C-O (hydroxyl) | 118.9 | |
| C-C-N (nitro) | 119.3 | |
| O-C=O (carboxyl) | 123.1 | |
| Dihedral Angles | C-C-C-O (carboxyl) | 0.5 or 180.0 |
| C-C-C-O (hydroxyl) | 0.2 or 179.8 |
Note: The values in this table are representative and are based on typical DFT results for similar aromatic compounds. Actual values would be derived from specific calculations for this compound.
Energy minimization is the core of geometry optimization. The process systematically alters the coordinates of the atoms to find the configuration with the lowest possible total electronic energy. The stability of different conformers is then compared based on these minimized energies. The conformer with the lowest energy is considered the ground state structure.
The total energy of the optimized structure is a key output of DFT calculations and serves as a benchmark for its thermodynamic stability. Furthermore, vibrational frequency analysis is typically performed following geometry optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE), which can be used to correct the total electronic energy for a more accurate assessment of stability.
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
The HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater tendency to donate electrons to an acceptor. In this compound, the spatial distribution of the HOMO is expected to be located primarily on the benzene ring and the electron-donating hydroxyl group. The electron density of the HOMO is typically of π-character, reflecting the aromatic system.
The LUMO, conversely, represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a greater propensity to accept electrons. For this compound, the electron-withdrawing nitro group is expected to significantly influence the LUMO. The spatial distribution of the LUMO is likely to be concentrated on the nitro group and the carboxylic acid moiety, indicating these are the primary sites for nucleophilic attack.
An illustrative table of FMO energies and the HOMO-LUMO gap is presented below.
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Gap (ΔE) | 4.3 |
Note: These energy values are hypothetical and serve to illustrate the data obtained from FMO analysis. The actual values depend on the specific DFT functional and basis set used in the calculation.
The analysis of HOMO and LUMO distributions provides a qualitative understanding of charge transfer within the molecule. The excitation of an electron from the HOMO to the LUMO corresponds to an electronic transition. In this compound, this transition would likely involve the movement of electron density from the hydroxyl-substituted aromatic ring (HOMO) to the nitro and carboxyl-substituted parts of the molecule (LUMO). This intramolecular charge transfer is a key feature of many substituted aromatic compounds and is responsible for some of their characteristic spectroscopic properties.
The electron-donating nature of the hydroxyl group and the electron-withdrawing properties of the nitro and chloro groups create a push-pull electronic system. This facilitates intramolecular charge transfer, which can be further quantified by analyzing the molecular electrostatic potential (MEP) map and through Natural Bond Orbital (NBO) analysis. The MEP map visually displays the electron density distribution, highlighting electrophilic and nucleophilic sites, while NBO analysis can provide quantitative measures of charge delocalization and hyperconjugative interactions that stabilize the molecule and facilitate charge transfer.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of a molecule, providing a color-coded guide to its charge landscape.
In a typical MEP map, regions of negative electrostatic potential, depicted in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. Regions with zero potential are colored green. researchgate.net
For aromatic compounds containing electron-withdrawing groups like the nitro group (–NO₂) and the chloro group (–Cl), and an electron-donating group like the hydroxyl group (–OH), the MEP map reveals a complex distribution of charge. In a related molecule, 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate, DFT calculations have been used to analyze the MEP. aip.orgaip.org For this compound, it is anticipated that the most negative potential would be localized over the oxygen atoms of the nitro and carboxyl groups, making them the primary sites for electrophilic interactions. The hydrogen atom of the hydroxyl group and the carboxylic acid would exhibit the most positive potential, indicating their role as proton donors in hydrogen bonding.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound
| Molecular Region | Predicted Electrostatic Potential | Reactivity |
| Oxygen atoms of the nitro group | Highly Negative (Red/Yellow) | Electrophilic attack |
| Oxygen atoms of the carboxyl group | Negative (Red/Yellow) | Electrophilic attack, Hydrogen bond acceptor |
| Hydrogen of the hydroxyl group | Highly Positive (Blue) | Nucleophilic attack, Hydrogen bond donor |
| Hydrogen of the carboxyl group | Positive (Blue) | Nucleophilic attack, Hydrogen bond donor |
| Aromatic ring | Near-neutral to slightly positive | General reactivity influenced by substituents |
This table is predictive and based on the analysis of structurally similar compounds.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density, which is crucial for understanding stabilization energies arising from intramolecular and intermolecular interactions. NBO analysis translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including lone pairs, and bonding and anti-bonding orbitals.
The key aspect of NBO analysis is the quantification of the stabilization energy, E(2), associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction and greater electron delocalization. These interactions are fundamental to understanding hyperconjugation and the formation of hydrogen bonds.
In a study of a related compound, 4-chloro-3,5-dinitrobenzoic acid, NBO analysis was performed to understand its electronic structure. researchgate.net For this compound, NBO analysis would likely reveal significant delocalization from the lone pairs of the oxygen and chlorine atoms to the π* anti-bonding orbitals of the aromatic ring. Furthermore, it would quantify the strength of the intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro or carboxyl group.
Table 2: Predicted Significant NBO Interactions and Stabilization Energies (E(2)) for this compound
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |
| LP (O) of hydroxyl | σ* (C-C) of ring | Moderate | Hyperconjugation |
| LP (O) of nitro | π* (C-C) of ring | High | Resonance |
| LP (Cl) | π* (C-C) of ring | Low to Moderate | Resonance |
| π (C=C) of ring | π* (C=O) of carboxyl | Moderate | Conjugation |
This table presents predicted interactions and is based on the principles of NBO analysis and data from analogous molecules.
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency calculations, typically performed using DFT methods, are essential for the accurate assignment of the experimentally observed spectral bands to specific molecular motions.
A study on 4-chloro-3-nitrobenzonitrile (B1361363) involved the calculation of vibrational frequencies using the B3LYP method, which showed good agreement with experimental FT-IR and Raman spectra. nih.gov For this compound, the vibrational spectrum would be characterized by the stretching and bending modes of its functional groups. The O-H stretching of the carboxylic acid would appear as a broad band, while the phenolic O-H stretch would be sharper, unless involved in strong intramolecular hydrogen bonding. The asymmetric and symmetric stretching of the NO₂ group and the C=O stretching of the carboxylic acid would also be prominent features.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |
| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad, Strong |
| O-H stretch (Phenolic) | 3600 - 3200 | Sharp/Broad, Medium |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium to Weak |
| C=O stretch (Carboxylic acid) | 1720 - 1680 | Strong |
| N-O asymmetric stretch (Nitro) | 1560 - 1520 | Strong |
| N-O symmetric stretch (Nitro) | 1380 - 1340 | Strong |
| C-Cl stretch | 800 - 600 | Medium |
This table is based on characteristic group frequencies and data from similar compounds. Experimental values may vary.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. It is particularly useful for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states.
The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is often performed in conjunction with TD-DFT. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and the energy of its lowest electronic transition. A smaller gap generally corresponds to a more reactive molecule and a longer wavelength of absorption.
In a study on 5-chloro-2-nitroanisole, TD-DFT was used to predict the UV-Vis spectrum and assign the absorption maxima to specific electronic transitions, such as the HOMO→LUMO transition. researchgate.net For this compound, TD-DFT calculations would likely predict π-π* and n-π* transitions. The presence of the chromophoric nitro group and the auxochromic hydroxyl and chloro groups would influence the absorption wavelengths.
Table 4: Predicted Electronic Transition Properties of this compound
| Parameter | Predicted Value/Description |
| HOMO Energy | Relatively high due to electron-donating groups |
| LUMO Energy | Low due to electron-withdrawing nitro group |
| HOMO-LUMO Gap (ΔE) | Relatively small, indicating potential for visible light absorption |
| Primary Electronic Transition | HOMO→LUMO (π-π*) |
| Predicted λmax | In the UV-Vis region, influenced by solvent polarity |
This table is predictive and based on theoretical principles and data from analogous systems.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystals
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is constructed around a molecule in a crystal, and the properties mapped onto this surface provide detailed information about the nature and extent of intermolecular contacts.
Studies on related compounds, such as (E)-4-nitro-N′-(o-chloro, o- and p-methylbenzylidene)benzenesulfonohydrazides and 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate, have utilized Hirshfeld surface analysis to elucidate the dominant intermolecular interactions, including O···H, H···H, and C···H contacts. aip.orgnih.gov For this compound, Hirshfeld analysis would be expected to highlight the importance of hydrogen bonding involving the carboxylic acid and hydroxyl groups, as well as interactions involving the nitro group and the chlorine atom in stabilizing the crystal structure.
Table 5: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound
| Contact Type | Predicted Contribution (%) | Significance |
| O···H / H···O | High | Strong hydrogen bonding |
| H···H | High | van der Waals forces |
| C···H / H···C | Moderate | Weak interactions |
| Cl···H / H···Cl | Moderate | Halogen bonding |
| C···C | Low | π-π stacking |
This table is predictive and based on analyses of structurally similar compounds.
Reactivity and Derivatization Chemistry of 4 Chloro 3 Hydroxy 5 Nitrobenzoic Acid and Its Analogues
Synthesis of Novel Substituted Benzoic Acid Derivatives
The structure of 4-chloro-3-hydroxy-5-nitrobenzoic acid and its analogues serves as a foundational template for creating a variety of derivatives through reactions targeting the aromatic ring or its functional groups. A key strategy involves the derivatization of closely related precursors, such as 4-chloro-3-nitrobenzoic acid.
For instance, the synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid has been demonstrated starting from 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid. prepchem.com In this process, the starting material is treated with n-butylamine in the presence of sodium hydroxide (B78521). The amine selectively displaces the chloride on the sulfonyl group to form the corresponding sulfonamide. This reaction highlights how additional functional groups can be introduced onto the benzene (B151609) ring, leading to highly substituted benzoic acid derivatives. prepchem.com
Another common derivatization involves the carboxylic acid group. For example, 4-chloro-3-nitrobenzoic acid can be converted into its corresponding acyl chloride by refluxing with thionyl chloride. rsc.org This highly reactive intermediate can then be treated with an alcohol, such as 4-nitrophenol, in the presence of a base like potassium carbonate and a phase-transfer catalyst, to yield the corresponding ester, 4'-nitrophenyl 4-chloro-3-nitrobenzoate. rsc.org This two-step process is a versatile method for creating a wide range of ester derivatives.
The synthesis of the parent compound, 4-chloro-3-nitrobenzoic acid, is itself a critical process, often achieved through the nitration of p-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids. prepchem.com The conditions of this reaction must be carefully controlled to ensure the desired regioselectivity of the incoming nitro group. prepchem.com
Table 1: Synthesis of Selected Benzoic Acid Derivatives
| Starting Material | Reagents | Product | Citation |
|---|---|---|---|
| 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid | n-butylamine, Sodium hydroxide | 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid | prepchem.com |
| 4-chloro-3-nitrobenzoic acid | 1. Thionyl chloride; 2. 4-nitrophenol, K₂CO₃ | 4'-nitrophenyl 4-chloro-3-nitrobenzoate | rsc.org |
Structure-Reactivity Relationship Studies of Halogenated Nitrobenzoic Acids
Thermochemical studies on substituted nitrobenzoic acids provide quantitative data on these electronic effects. nih.gov For example, the enthalpies of formation, measured through techniques like combustion calorimetry, can be correlated with the stability of the molecule. The interactions between substituents are not always simply additive; steric hindrance and complex electronic communications can lead to deviations from predicted properties. nih.gov Understanding these structure-property relationships is crucial for designing synthetic routes and predicting the behavior of these molecules in chemical processes. nih.gov
For this compound, the hydroxyl group is an electron-donating group, which activates the ring. However, its activating effect is counteracted by the three strong electron-withdrawing groups. This electronic push-pull system makes the molecule's reactivity nuanced. The positions ortho and para to the hydroxyl group (positions 2, 4, and 6) would be activated, but these positions are either already substituted or sterically hindered.
Chemical Modifications of the Hydroxyl and Carboxyl Groups
The hydroxyl (-OH) and carboxyl (-COOH) groups are primary sites for chemical modification in this compound. The carboxyl group, being acidic, readily undergoes reactions typical of carboxylic acids.
Esterification: As previously mentioned, the carboxyl group can be converted to an acyl chloride and subsequently reacted with an alcohol to form an ester. rsc.org Direct Fischer esterification, by heating with an alcohol in the presence of a strong acid catalyst, is also a viable, though potentially less efficient, method.
Amide Formation: The acyl chloride intermediate is also a precursor for amide synthesis. Reaction with a primary or secondary amine would yield the corresponding amide derivative. This is a fundamental transformation for creating compounds with diverse biological and material properties. The synthesis of the complex salicylanilide, Rafoxanide, involves the condensation of an aniline (B41778) with a carboxylic acid (3,5-diiodosalicylic acid) via an in-situ formed acid chloride to create an amide linkage. nih.gov
Salt Formation: The acidity of the carboxyl group allows it to be deprotonated by a base to form a carboxylate salt. The formation of molecular salts with organic bases is a common strategy in crystal engineering and pharmaceutical science to modify the physical properties of a molecule. acs.org
The hydroxyl group also offers avenues for derivatization:
Etherification: The phenolic hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a strong base to form a phenoxide, followed by reaction with an alkyl halide. A related reaction, the Ullmann condensation, can be used to form diaryl ethers by reacting the phenoxide with an activated aryl halide in the presence of a copper catalyst. nih.gov
Acylation: The hydroxyl group can be acylated to form an ester using an acyl chloride or acid anhydride (B1165640) in the presence of a base.
Exploration of Ether and Amide Analogues
Building upon the fundamental reactions of the hydroxyl and carboxyl groups, a wide array of ether and amide analogues can be synthesized. These derivatives are explored for their potential applications in various fields, including medicinal chemistry and materials science.
Amide Analogues: The formation of amides from the carboxylic acid function is a robust and versatile reaction. For example, complex amide structures, such as salicylanilides, are synthesized by condensing an aniline derivative with a salicylic (B10762653) acid derivative. nih.gov In a typical procedure, the carboxylic acid is activated, often with phosphorus trichloride (B1173362) or thionyl chloride, and then reacted with the amine in a suitable solvent like xylene. nih.gov This methodology can be directly applied to this compound to generate a library of N-substituted amide analogues. Furthermore, the synthesis of sulfamoyl derivatives, as seen with 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid, demonstrates the formation of sulfonamides, which are structurally related to carboxamides. prepchem.com
Ether Analogues: The synthesis of ether analogues targets the phenolic hydroxyl group. The formation of diaryl ethers can be achieved through nucleophilic aromatic substitution, particularly when the aromatic ring is activated by electron-withdrawing groups. For instance, the synthesis of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene is accomplished by heating 3,4-dichloronitrobenzene (B32671) with 4-chlorophenol (B41353) in the presence of a base like potassium hydroxide and a copper catalyst. nih.gov A similar strategy could be employed with this compound, where the deprotonated hydroxyl group acts as the nucleophile to displace a leaving group on another aromatic ring.
Coordination Chemistry: this compound as a Ligand
While specific studies on the coordination chemistry of the this compound isomer are limited, extensive insights can be drawn from the behavior of its close analogue, 4-chloro-3-nitrobenzoic acid. The carboxylate group is an excellent ligand for metal ions, and its coordination behavior is a key feature of the chemistry of these molecules.
The crystal structure of the hydrated sodium salt of 4-chloro-3-nitrobenzoic acid reveals a complex coordination polymer. nih.gov In this structure, the sodium ion (Na⁺) is coordinated by five oxygen atoms in a distorted trigonal bipyramidal geometry. These oxygen atoms come from four different bridging carboxylate groups and one water molecule. nih.gov This coordination scheme links the sodium centers together, forming a two-dimensional polymeric sheet. The structure is further stabilized by hydrogen bonding and significant π-π stacking interactions between the aromatic rings of adjacent ligands. nih.gov
It is highly probable that this compound would behave similarly as a ligand. Upon deprotonation, its carboxylate group would readily coordinate to metal centers. The presence of the additional hydroxyl and nitro groups provides other potential coordination sites (as seen with nitro groups in related structures), which could lead to even more complex and potentially three-dimensional coordination polymers with different metal ions. nih.gov The ability of these molecules to act as multidentate ligands and form extended structures makes them interesting candidates for the construction of metal-organic frameworks (MOFs).
Lack of Scientific Data Prevents Analysis of this compound's Environmental Fate
A thorough investigation into the environmental chemistry and degradation pathways of the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite extensive searches for scholarly articles and research data, no specific studies on the photochemical, chemical, or microbial degradation of this particular compound could be identified.
The initial search for information on the environmental fate of this compound did not yield any relevant results. Subsequent, more targeted searches for its behavior under various environmental conditions, including its response to advanced oxidation processes (AOPs), hydrolytic stability, and potential for biotransformation, were also unsuccessful. The scientific community has published research on structurally similar compounds, such as 4-chloro-3,5-dinitrobenzoic acid, 4-chloro-3-nitrophenol (B1362549), and 4-chloro-3-nitrobenzoic acid. However, data from these related but distinct molecules cannot be accurately extrapolated to predict the behavior of this compound due to the specific influence of the hydroxyl group at the 3-position and the nitro group at the 5-position on its chemical properties and reactivity.
While the existence of this compound is confirmed through chemical supplier listings, which provide its CAS number (1290117-25-7), this information does not extend to its environmental impact or degradation mechanisms. The absence of dedicated research into this compound means that critical data points, such as photodegradation intermediates, degradation kinetics under varying pH levels, and microbial degradation pathways, remain unknown.
Consequently, it is not possible to provide a scientifically accurate and detailed article on the environmental chemistry and degradation of this compound as per the requested outline. The lack of empirical data and research findings specific to this compound prevents a meaningful analysis of its environmental behavior and potential remediation strategies. Further research is required to fill this knowledge void and to understand the environmental footprint of this halogenated nitroaromatic compound.
Environmental Chemistry and Degradation Pathways of Halogenated Nitroaromatic Compounds
Biotransformation and Microbial Degradation Mechanisms
Microbial Metabolism of Nitroaromatic Compounds
Microorganisms have evolved diverse strategies to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. jmb.or.kr The initial steps in the microbial degradation of these compounds typically involve either the reduction of the nitro group or the oxidation of the aromatic ring.
The electron-withdrawing nature of the nitro group makes nitroaromatic compounds resistant to oxidative attack. asm.org However, certain aerobic bacteria have developed enzymatic machinery to overcome this recalcitrance. The primary mechanism involves the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a catechol derivative and the release of the nitro group as nitrite (B80452). researchgate.net For instance, the degradation of nitrobenzene (B124822) by Comamonas sp. JS765 is initiated by a nitrobenzene dioxygenase, which converts nitrobenzene to catechol. researchgate.net
Alternatively, under both aerobic and anaerobic conditions, the nitro group can be reduced by nitroreductases. This process occurs in a stepwise manner, forming nitroso, hydroxylamino, and finally amino derivatives. nih.gov While this reduction can be a detoxification mechanism for some microorganisms, the resulting aromatic amines can be further metabolized.
The metabolism of nitroaromatic compounds is often plasmid-mediated, allowing for the horizontal transfer of degradation capabilities among bacterial populations. researchgate.net
Table 1: Examples of Microbial Degradation of Nitroaromatic Compounds
| Compound | Microorganism | Key Enzyme(s) | Initial Step | Reference(s) |
| Nitrobenzene | Pseudomonas pseudoalcaligenes JS45 | Nitrobenzene dioxygenase | Partial reduction | nih.gov |
| 3-Nitrotoluene | Pseudomonas putida OU3 | Oxidation of methyl group | nih.gov | |
| 4-Nitrobenzoate | Pseudomonas putida TW3 | 4-Nitrobenzoate reductase (PnbA) | Reduction of nitro group | nih.gov |
| 2,4-Dinitrotoluene | Burkholderia sp. DNT | Dinitrotoluene dioxygenase | Dioxygenation | nih.gov |
Dehalogenation and Denitration Pathways
The complete mineralization of halogenated nitroaromatic compounds requires both the removal of the halogen substituent (dehalogenation) and the nitro group (denitration). These processes can occur through various enzymatic reactions.
Dehalogenation:
Microbial dehalogenation can proceed aerobically or anaerobically.
Oxidative Dehalogenation: In this process, monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring, leading to the spontaneous elimination of the halogen atom.
Reductive Dehalogenation: Under anaerobic conditions, the halogen atom is removed and replaced by a hydrogen atom. This is a key process in the degradation of many chlorinated pollutants.
Hydrolytic Dehalogenation: A halogenase can replace the halogen atom with a hydroxyl group from water. For example, 4-chlorobenzoate (B1228818) dehalogenase from Pseudomonas sp. strain CBS3 has been shown to convert 4-chloro-3,5-dinitrobenzoate to 3,5-dinitro-4-hydroxybenzoate. nih.gov
Denitration:
The removal of the nitro group can also occur through different mechanisms:
Oxidative Denitration: As mentioned earlier, dioxygenase enzymes can initiate the degradation process by adding two hydroxyl groups to the ring, which leads to the elimination of the nitro group as nitrite. nih.gov For example, the degradation of 4-chloro-3-nitrophenol (B1362549) by Pseudomonas sp. JHN is initiated by the release of the nitrite ion. nih.gov
Reductive Denitration: The nitro group is reduced to an amino group, which can then be removed by deaminases.
For a compound like 4-Chloro-3-hydroxy-5-nitrobenzoic acid, a plausible degradation pathway would involve an initial attack by either a dioxygenase leading to denitration and the formation of a chlorohydroxy-dihydroxybenzoic acid, or a dehalogenase leading to the formation of 3,5-dihydroxy-5-nitrobenzoic acid. Subsequent enzymatic reactions would lead to ring cleavage and complete mineralization. The presence of the hydroxyl group may influence the initial site of enzymatic attack. Strains of Rhodococcus are known for their versatile catabolic pathways and their ability to degrade a wide variety of synthetic organic compounds, including chlorinated and nitrated aromatics. jmb.or.krresearchgate.net
Table 2: Key Enzymatic Reactions in Dehalogenation and Denitration
| Reaction Type | Enzyme Class | Substrate Example | Product Example | Reference(s) |
| Hydrolytic Dehalogenation | Halogenase | 4-Chloro-3,5-dinitrobenzoate | 3,5-Dinitro-4-hydroxybenzoate | nih.gov |
| Oxidative Denitration | Dioxygenase | 3-Chloronitrobenzene | 4-Chlorocatechol | nih.gov |
| Reductive Denitration | Nitroreductase | 4-Nitrobenzoate | 4-Hydroxylaminobenzoate | nih.gov |
Advanced Industrial and Materials Science Applications of 4 Chloro 3 Hydroxy 5 Nitrobenzoic Acid
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-chloro-3-hydroxy-5-nitrobenzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis optimization involves selecting reagents, solvents, and reaction times. For example:
- Thionyl Chloride (SOCl₂) with N-methylacetamide in benzene under reflux (4 hours) yields intermediates like benzoyl chlorides, which can be hydrolyzed to the target compound .
- Oxalyl Chloride with N,N-dimethylformamide (DMF) in dichloromethane at 50°C produces intermediates in shorter reaction times (1–12 hours), with yields dependent on temperature control and solvent polarity .
- Critical Parameters :
- Temperature : Lower temperatures (0–20°C) reduce side reactions (e.g., over-nitration) but may prolong reaction times.
- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reagent solubility, while benzene may require longer reflux periods .
- Table 1 : Summary of Reaction Conditions from Analogous Syntheses
| Reagent System | Solvent | Temperature | Time | Outcome |
|---|---|---|---|---|
| SOCl₂ + N-methylacetamide | Benzene | Reflux | 4h | High-purity intermediate |
| Oxalyl chloride + DMF | Dichloromethane | 50°C | 1–12h | Orange/yellow solids |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm substitution patterns and functional groups (e.g., nitro and hydroxyl peaks at δ 8–10 ppm for aromatic protons) .
- IR Spectroscopy : Identify key functional groups (e.g., –NO₂ stretch at ~1520 cm⁻¹, –COOH at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement) and visualize anisotropic displacement parameters with ORTEP-3 .
Q. What safety protocols are critical when handling nitroaromatic compounds like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use non-permeable gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from toxic vapors (e.g., SOCl₂) .
- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to local regulations for nitroaromatic waste .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, WinGX) resolve ambiguities in the crystal structure of this compound?
- Methodological Answer :
- Data Refinement : Use SHELXL for high-resolution refinement, adjusting parameters like anisotropic displacement ellipsoids to account for thermal motion .
- Validation Tools : Employ WinGX’s geometry analysis module to check bond distances/angles against expected values for nitro and carboxyl groups .
- Visualization : Generate ORTEP diagrams to identify potential disorder in the nitro or hydroxyl groups, especially in twinned crystals .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. IR) for nitrobenzoic acid derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) or NIST reference spectra .
- Sample Purity : Re-crystallize the compound to remove impurities that may cause peak splitting in NMR or unexpected IR absorptions .
- Proton Exchange : For hydroxyl groups, perform deuterium exchange experiments in NMR to confirm peak assignments .
Q. What mechanistic insights can be derived from competing reaction pathways during the synthesis of this compound?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Monitor reaction intermediates (e.g., via TLC or HPLC) to determine if nitro group positioning is influenced by reaction time or temperature .
- Acid Catalysis : Investigate the role of sulfuric acid in nitration reactions using isotopic labeling (-HNO₃) to track nitro group incorporation .
- Side Reactions : Characterize byproducts (e.g., di-nitrated derivatives) via mass spectrometry to refine stoichiometric ratios of reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
